molecular formula C23H22ClN7O B2437457 2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923511-75-5

2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2437457
CAS No.: 923511-75-5
M. Wt: 447.93
InChI Key: AUVSEDLLZIWJLN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClN7O and its molecular weight is 447.93. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds similar to 2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been investigated for their potential in cancer therapy. Some 1,2,4-triazine derivatives, which share structural similarities, displayed significant antitumor activities. For instance, certain derivatives demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, showing potential as anticancer agents (Yurttaş et al., 2014).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated compounds structurally related to this compound for their antimicrobial and antifungal properties. Notably, some 1,2,4-triazole derivatives demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Structural Studies

The synthesis of similar compounds has been extensively studied, providing insights into their molecular structures and potential applications. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization processes and crystal structure analysis, which could offer valuable information for future drug design (Repich et al., 2017).

Potential as Antihypertensive Agents

Some derivatives, including 1,2,4-triazolol[1,5-alpha]pyrimidines, have been synthesized and tested for their antihypertensive activity. These compounds, bearing structural resemblance to this compound, showed promising results in vitro and in vivo (Bayomi et al., 1999).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O/c1-16-2-8-19(9-3-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-17-4-6-18(24)7-5-17/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSEDLLZIWJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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